N-(trans-4-tert-Butyl-cyclohexyl)carbonyl-D-phenylalanine
Overview
Description
N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine is a compound that belongs to the class of N-substituted phenylalanine derivatives. These compounds have garnered interest due to their potential therapeutic applications, particularly as oral hypoglycemic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine typically involves the reduction of 4-tert-butylcyclohexanone followed by its reaction with phenylalanine. The reduction of 4-tert-butylcyclohexanone can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents . The reaction conditions involve dissolving the ketone in ethanol and adding the reducing agent in small portions while stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine can undergo various types of chemical reactions, including:
Reduction: The reduction of the carbonyl group to a hydroxyl group using reducing agents like NaBH4 or LiAlH4
Oxidation: The oxidation of the hydroxyl group back to a carbonyl group using oxidizing agents.
Substitution: Nucleophilic substitution reactions where the phenylalanine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Solvents: Ethanol, diethyl ether, tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include secondary alcohols from reduction and ketones from oxidation .
Scientific Research Applications
N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine has several scientific research applications:
Chemistry: Used as a model compound to study reduction and oxidation reactions
Biology: Investigated for its potential as an oral hypoglycemic agent.
Medicine: Potential therapeutic applications in treating diabetes due to its hypoglycemic properties.
Industry: Used in the synthesis of other N-substituted phenylalanine derivatives with potential pharmaceutical applications.
Mechanism of Action
The mechanism by which N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine exerts its effects involves its interaction with molecular targets and pathways related to glucose metabolism. The compound may act on insulin receptors or other proteins involved in glucose uptake and utilization, thereby lowering blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-Butylcyclohexane-1-carbonyl)glycine
- N-(4-tert-Butylcyclohexane-1-carbonyl)alanine
Uniqueness
N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine is unique due to its specific structure, which combines the bulky tert-butylcyclohexane moiety with the phenylalanine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-tert-butylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-20(2,3)16-11-9-15(10-12-16)18(22)21-17(19(23)24)13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWRPZFKQKXPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557765 | |
Record name | N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105746-46-1 | |
Record name | D-Phenylalanine, N-[[4-(1,1-dimethylethyl)cyclohexyl]carbonyl]-, trans- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105746-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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